
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a fluorosulfonyl group, a benzoyl group, and a dioxopyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(fluorosulfonyl)benzoyl chloride with a suitable nucleophile to introduce the fluorosulfonyl group. This is followed by the formation of the dioxopyrrolidine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
科学研究应用
Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
作用机制
The mechanism of action of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the activity or function of the target molecules . The dioxopyrrolidine ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets .
相似化合物的比较
Similar Compounds
4-(Fluorosulfonyl)benzoyl chloride: A precursor in the synthesis of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate.
Sulfonyl fluorides: Compounds with similar functional groups that are used in various chemical and biological applications.
Dioxopyrrolidine derivatives: Compounds containing the dioxopyrrolidine ring, which are studied for their unique chemical properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the fluorosulfonyl and dioxopyrrolidine moieties allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C11H7FNNaO9S2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
sodium;1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C11H8FNO9S2.Na/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21;/h1-4,8H,5H2,(H,19,20,21);/q;+1/p-1 |
InChI 键 |
RGMNJKZQVJPBHG-UHFFFAOYSA-M |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


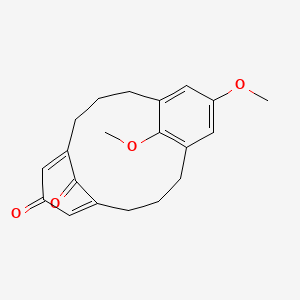
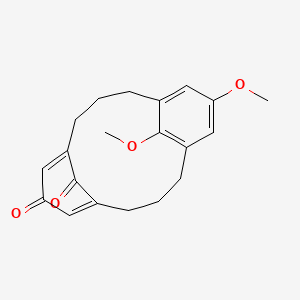
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
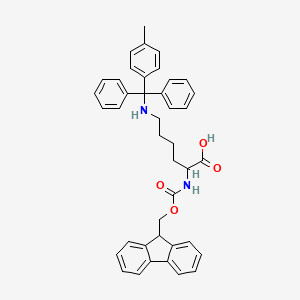


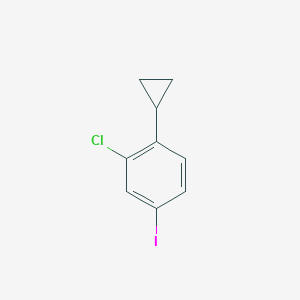

![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
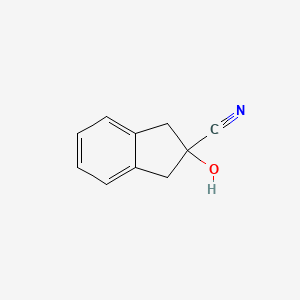

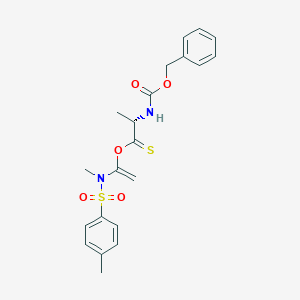
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)

